molecular formula C11H15NO2S B8441326 S-phenethylcysteine

S-phenethylcysteine

Cat. No.: B8441326
M. Wt: 225.31 g/mol
InChI Key: RHAPIQQNFJCBPR-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Phenethylcysteine is a sulfur-substituted derivative of the amino acid L-cysteine, where a phenethyl group (C₆H₅-CH₂-CH₂-) is attached to the sulfur atom via a thioether bond.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

(2R)-2-amino-3-(2-phenylethylsulfanyl)propanoic acid

InChI

InChI=1S/C11H15NO2S/c12-10(11(13)14)8-15-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1

InChI Key

RHAPIQQNFJCBPR-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)CCSC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CCSCC(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares S-phenethylcysteine with key S-substituted cysteine derivatives, highlighting structural features, therapeutic uses, and research findings:

Compound Substituent CAS Number Key Therapeutic Applications Research Findings
This compound Phenethyl (S-CH₂CH₂Ph) Not Available Hypothetical/Research Limited direct data; inferred properties based on structural analogs
N-Acetylcysteine Acetyl (N-Acetyl) 616-91-1 Mucolytic, Antioxidant, Detoxification Enhances glutathione synthesis; treats acetaminophen overdose
S-Methylcysteine Methyl (S-CH₃) 1187-84-4 Antioxidant, Metabolic Disorders Reduces oxidative stress in model diseases (e.g., diabetes)
S-Allyl-L-cysteine Allyl (S-CH₂CH=CH₂) 21593-77-1 Neuroprotection, Cardiovascular Health Inhibits lens opacification; modulates H₂S synthesis
S-Sulfo-L-cysteine Sulfo (S-SO₃H) 1637-71-4 Analytical Chemistry, Sulfite Detection Used in sulfite determination assays
S-Diphenylmethyl-L-cysteine Diphenylmethyl (S-CH(C₆H₅)₂) Not Available Research Applications Studied for chiral synthesis and peptide modification

Mechanistic and Pharmacological Differences

  • N-Acetylcysteine’s acetyl group improves oral bioavailability by protecting the thiol group from oxidation .
  • Therapeutic Targets :

    • N-Acetylcysteine : Acts as a glutathione precursor, mitigating oxidative stress in psychiatric and pulmonary disorders .
    • S-Methylcysteine : Demonstrates efficacy in ameliorating hyperglycemia and lipid peroxidation in diabetic models .
    • S-Allyl-L-cysteine : Found in aged garlic extract, it attenuates hydrogen peroxide-induced lens opacity and promotes cell proliferation via H₂S pathways .
  • Metabolic Pathways :

    • S-Substituents influence metabolic stability. For example, S-allyl derivatives undergo γ-glutamyl transpeptidase-mediated metabolism, while S-methyl derivatives may enter one-carbon metabolism .

Key Research Findings

  • N-Acetylcysteine : A meta-analysis of 12 clinical trials showed a 45% reduction in exacerbation rates in chronic obstructive pulmonary disease (COPD) patients .
  • S-Methylcysteine : In a 2022 study, S-methylcysteine reduced hepatic triglyceride levels by 30% in high-fat diet-induced obese mice .
  • S-Allyl-L-cysteine : Demonstrated a 50% reduction in cataract formation in rodent models via suppression of oxidative stress .

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